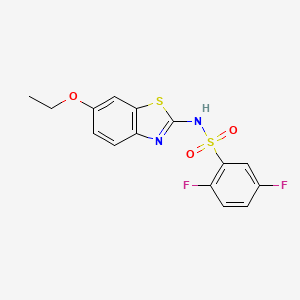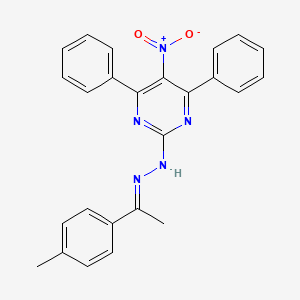
N-(2,4-difluorophenyl)-N'-(3-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-(3-pyridinylmethyl)urea, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is synthesized by reacting 2,4-difluorophenyl isocyanate with 3-pyridylmethylamine. Diflunisal has been extensively studied for its therapeutic potential in various diseases, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.
作用機序
Diflunisal exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response and play a role in pain and fever. By inhibiting COX, diflunisal reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects, including inhibition of COX activity, reduction of prostaglandin production, and reduction of inflammation. In addition, diflunisal has been shown to have antioxidant and neuroprotective effects, which may contribute to its therapeutic potential in Alzheimer's disease.
実験室実験の利点と制限
Diflunisal has several advantages for lab experiments, including its high purity and stability, and its well-documented mechanism of action. However, diflunisal also has some limitations, including its potential for toxicity at high doses, and its potential for interaction with other drugs.
将来の方向性
There are several future directions for research on diflunisal, including:
1. Development of more potent and selective COX inhibitors.
2. Investigation of the neuroprotective effects of diflunisal in other neurodegenerative diseases.
3. Evaluation of the potential of diflunisal as a chemopreventive agent for cancer.
4. Investigation of the potential of diflunisal as a therapeutic agent for other inflammatory diseases, such as inflammatory bowel disease.
5. Development of new formulations of diflunisal that improve its bioavailability and reduce its potential for toxicity.
合成法
Diflunisal is synthesized by reacting 2,4-difluorophenyl isocyanate with 3-pyridylmethylamine in the presence of a suitable solvent and base. The reaction proceeds via the formation of an intermediate urea, which is then converted to the final product by hydrolysis. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
科学的研究の応用
Diflunisal has been extensively studied for its therapeutic potential in various diseases, including osteoarthritis, rheumatoid arthritis, and Alzheimer's disease. In osteoarthritis, diflunisal has been shown to reduce pain and inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. In rheumatoid arthritis, diflunisal has been shown to reduce joint swelling and stiffness, and improve physical function. In Alzheimer's disease, diflunisal has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the development of the disease.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGBONBIPINSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)



![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)
